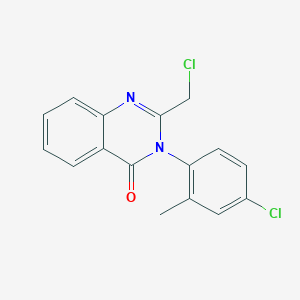
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone, also known as CMCMPCQ, is a type of quinazolinone compound found in a variety of industrial and laboratory applications. This compound has a wide range of uses, from its use as a dye to its potential as a drug.
Applications De Recherche Scientifique
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone has a variety of scientific research applications. It has been used as a dye in a variety of biological assays, such as fluorescence-activated cell sorting (FACS), and in the synthesis of other chemical compounds. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antifungal agents.
Mécanisme D'action
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of inflammatory mediators. It is thought to inhibit the production of prostaglandins, which are involved in the regulation of inflammation. Additionally, 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone has been found to have an inhibitory effect on the growth of certain types of bacteria and fungi, suggesting that it may have antimicrobial properties.
Biochemical and Physiological Effects
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and antimicrobial properties. Additionally, it has been found to have an inhibitory effect on the growth of certain types of cancer cells, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, it is relatively non-toxic and has a wide range of potential applications. However, it is important to note that 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone is not approved for human or animal use, and its use in laboratory experiments should be done with caution.
Orientations Futures
The potential future directions for 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone include further research into its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Additionally, further research into its mechanism of action and its potential as an anticancer agent should be conducted. Additionally, further research should be conducted into its potential as a dye and in the synthesis of other chemical compounds. Finally, further research should be conducted into its potential as an antimicrobial agent.
Méthodes De Synthèse
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone can be synthesized by a variety of methods. One method involves the reaction of 4-chloro-2-methylphenol and 2-chloromethyl-4-chloroquinazoline in a solvent such as ethanol or methanol. The reaction is typically carried out at a temperature of about 80°C for a period of about 2 hours. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Propriétés
IUPAC Name |
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c1-10-8-11(18)6-7-14(10)20-15(9-17)19-13-5-3-2-4-12(13)16(20)21/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBXCRKGTDNCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=NC3=CC=CC=C3C2=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2781318.png)
![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B2781321.png)

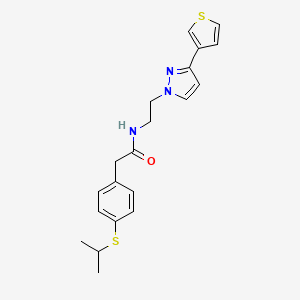
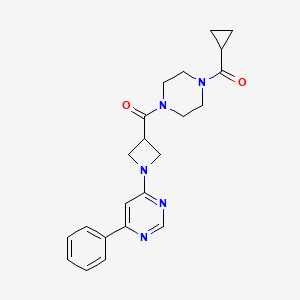
![3-[(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2781330.png)

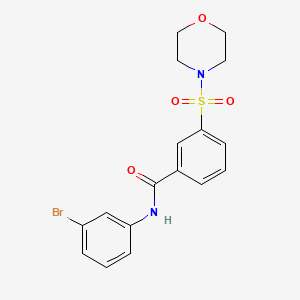
![3-fluoro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2781333.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2781334.png)
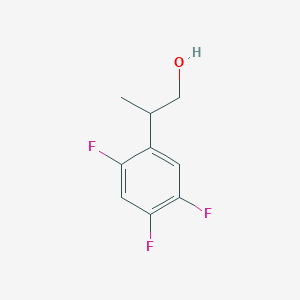
![4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2781337.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2781338.png)
![Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B2781341.png)